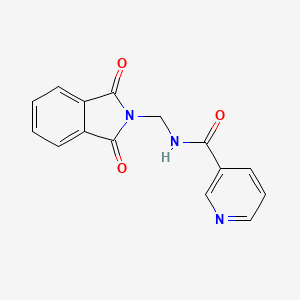![molecular formula C10H12Cl2NO6P B14634614 Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide CAS No. 53792-71-5](/img/structure/B14634614.png)
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a carboxylic acid group, a dichlorophenyl group, a phosphonomethyl group, and an amine oxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the chlorination of a benzene derivative to introduce the dichlorophenyl group.
Introduction of the Phosphonomethyl Group: The next step involves the reaction of the dichlorophenyl intermediate with a phosphonomethylating agent under controlled conditions.
Formation of the Amine Oxide: The final step involves the oxidation of the amine group to form the amine oxide.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
科学研究应用
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine: Lacks the N-oxide group, resulting in different reactivity and applications.
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide derivatives: Modified versions with additional functional groups for specific applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
53792-71-5 |
|---|---|
分子式 |
C10H12Cl2NO6P |
分子量 |
344.08 g/mol |
IUPAC 名称 |
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C10H12Cl2NO6P/c11-8-2-1-7(3-9(8)12)4-13(16,5-10(14)15)6-20(17,18)19/h1-3H,4-6H2,(H,14,15)(H2,17,18,19) |
InChI 键 |
GFGSYOBDMKTUCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C[N+](CC(=O)O)(CP(=O)(O)O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


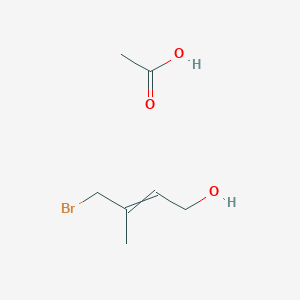

![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

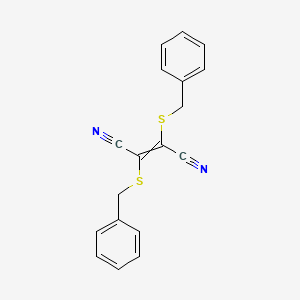
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
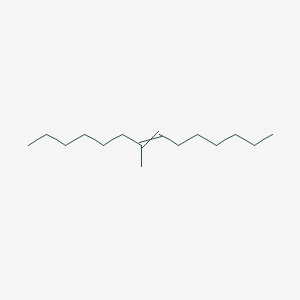
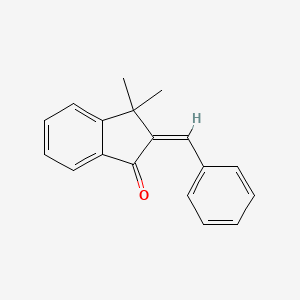
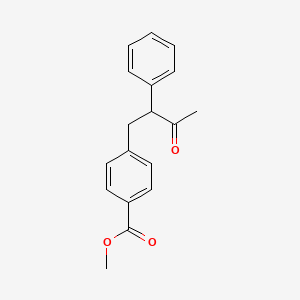
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)


